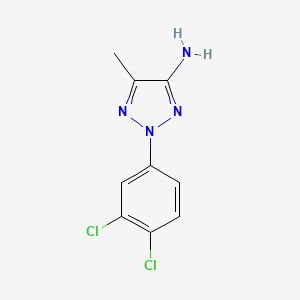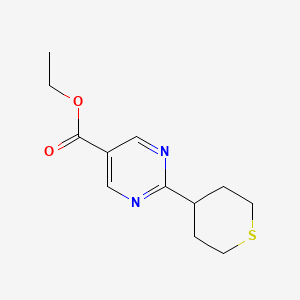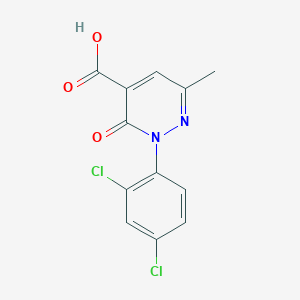![molecular formula C8H4BrClN2O B11786725 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11786725.png)
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H4BrClN2. It is a derivative of pyrrolo[2,3-c]pyridine, characterized by the presence of bromine and chlorine atoms at the 4 and 7 positions, respectively, and an aldehyde group at the 3 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of pyrrolo[2,3-c]pyridine, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reduction: 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, including signal transduction and gene expression.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and functional materials
作用機序
The mechanism of action of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking phosphorylation events critical for cell signaling .
類似化合物との比較
Similar Compounds
- 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Uniqueness
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the specific arrangement of bromine, chlorine, and aldehyde functional groups on the pyrrolo[2,3-c]pyridine scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in medicinal chemistry and material science .
特性
分子式 |
C8H4BrClN2O |
|---|---|
分子量 |
259.49 g/mol |
IUPAC名 |
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-12-8(10)7-6(5)4(3-13)1-11-7/h1-3,11H |
InChIキー |
QPDYKEPEMLYZTN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N1)C(=NC=C2Br)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
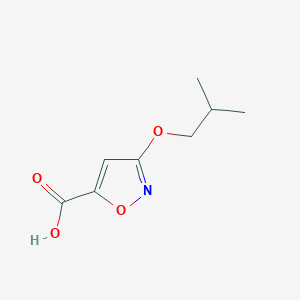
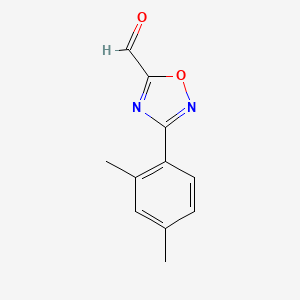
![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)

